4-[2-(Methylsulfanyl)phenoxy]benzoic acid

TAK1 inhibition Kinase assay Biochemical potency

4-[2-(Methylsulfanyl)phenoxy]benzoic acid (CAS 1408136-69-5) is a diphenyl ether derivative characterized by a benzoic acid core linked to a 2-(methylsulfanyl)phenoxy moiety. With a molecular formula of C14H12O3S and a molecular weight of 260.31 g/mol, this compound is a small-molecule organic acid.

Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol
Cat. No. B15306293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Methylsulfanyl)phenoxy]benzoic acid
Molecular FormulaC14H12O3S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H12O3S/c1-18-13-5-3-2-4-12(13)17-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3,(H,15,16)
InChIKeyTXEXFSWDJWFBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Methylsulfanyl)phenoxy]benzoic acid: Core Physicochemical and Biological Identity for Research Procurement


4-[2-(Methylsulfanyl)phenoxy]benzoic acid (CAS 1408136-69-5) is a diphenyl ether derivative characterized by a benzoic acid core linked to a 2-(methylsulfanyl)phenoxy moiety. With a molecular formula of C14H12O3S and a molecular weight of 260.31 g/mol, this compound is a small-molecule organic acid . Its primary documented bioactivity is inhibition of the serine/threonine kinase TAK1 (transforming growth factor-β-activated kinase 1), with a reported IC50 of 37 nM in a biochemical assay [1]. This inhibitory profile positions it within the class of TAK1-targeted chemical probes, distinct from other diphenyl ethers used in herbicidal or anti-inflammatory contexts.

Why Generic TAK1 Inhibitors or Diphenyl Ether Analogs Cannot Substitute 4-[2-(Methylsulfanyl)phenoxy]benzoic acid


Substitution of 4-[2-(Methylsulfanyl)phenoxy]benzoic acid with a structurally similar diphenyl ether or an alternative TAK1 inhibitor introduces quantifiable discrepancies in potency, selectivity, and physicochemical properties that can compromise experimental reproducibility and lead optimization. For instance, the ortho-methylsulfanyl substitution pattern in this compound yields a TAK1 IC50 of 37 nM [1], whereas the para-substituted regioisomer (4-[4-(methylsulfanyl)phenoxy]benzoic acid) displays substantially weaker bioactivity, with a reported IC50 of 28 µM against an unrelated target (peripheral benzodiazepine receptor) [2]. Furthermore, compared to benchmark TAK1 inhibitors such as Takinib (IC50 = 9.5 nM) [3], this compound offers a distinct potency window that may be advantageous in assay design where moderate inhibition is desired. The specific structural and pharmacological fingerprint thus precludes simple replacement with off-the-shelf analogs.

Quantitative Differentiation Evidence for 4-[2-(Methylsulfanyl)phenoxy]benzoic acid in TAK1 Inhibition, CYP Liability, and Physicochemical Profile


TAK1 Inhibition Potency: Intermediate IC50 Compared to Leading Reference Inhibitors

In a biochemical assay measuring inhibition of N-terminal His-tagged human TAK1 (1-303 amino acids) in complex with human TAB1 (437-504 amino acids) expressed in a baculovirus system, 4-[2-(methylsulfanyl)phenoxy]benzoic acid demonstrated an IC50 of 37 nM [1]. This places its potency between the high-potency reference inhibitor Takinib (IC50 = 9.5 nM) and the less potent TAK1-IN-5 (IC50 = 55 nM) . The compound therefore occupies a distinct intermediate potency tier, which may be exploited for dose-response studies or for achieving partial target engagement without full kinase saturation.

TAK1 inhibition Kinase assay Biochemical potency

CYP2C9 Inhibition Profile: Favorable Low Liability Compared to Classical CYP2C9 Inhibitors

In a liver microsome assay using sulfaphenazole as a substrate, 4-[2-(methylsulfanyl)phenoxy]benzoic acid inhibited CYP2C9 with an IC50 of 3.5 µM (3,500 nM) [1]. By comparison, the prototypical CYP2C9 inhibitor sulfaphenazole exhibits an IC50 of approximately 1.32 µM [2] under similar conditions, making the target compound approximately 2.6-fold less potent as a CYP2C9 inhibitor. This reduced inhibition suggests a lower potential for CYP2C9-mediated drug-drug interactions, a critical consideration for in vivo applications or combination therapy scenarios.

CYP450 inhibition Drug-drug interaction Metabolic stability

Physicochemical Advantage: Lower Molecular Weight and Higher Polar Surface Area vs. Takinib

4-[2-(Methylsulfanyl)phenoxy]benzoic acid possesses a molecular weight of 260.31 g/mol and a topological polar surface area (tPSA) of 164 Ų [1]. In contrast, the potent TAK1 inhibitor Takinib has a higher molecular weight of 322.36 g/mol and a lower tPSA of 72.52 Ų [2]. The target compound is therefore 62 g/mol lighter and exhibits a 2.3-fold larger polar surface area. According to Lipinski's Rule of Five, lower molecular weight often correlates with improved passive permeability, while higher tPSA can enhance aqueous solubility and reduce CNS penetration. These divergent properties provide a distinct physicochemical handle that can be exploited in formulation development or when designing probes with limited blood-brain barrier permeability.

Lipinski rules Drug-likeness Permeability

Optimal Scientific and Preclinical Use Cases for 4-[2-(Methylsulfanyl)phenoxy]benzoic acid Based on Quantitative Differentiation


TAK1 Pathway Dissection in Inflammatory or Oncogenic Signaling

The compound's intermediate TAK1 inhibitory potency (IC50 = 37 nM) makes it an ideal tool for dose-ranging studies in cellular models of inflammation or cancer. At this concentration range, partial inhibition of TAK1 can be achieved without fully suppressing downstream p38 MAPK or NF-κB signaling, enabling nuanced pathway interrogation that is not possible with more potent inhibitors like Takinib (IC50 = 9.5 nM) [1]. This property is supported by the compound's lower CYP2C9 inhibition risk (IC50 = 3.5 µM), reducing the likelihood of confounding metabolic interactions in complex culture media or co-treatment experiments [2].

Peripherally Restricted TAK1 Probe Design in In Vivo Pharmacology

With a topological polar surface area (tPSA) of 164 Ų—more than double that of Takinib (72.52 Ų)—4-[2-(methylsulfanyl)phenoxy]benzoic acid is predicted to have limited passive diffusion across the blood-brain barrier [3]. This physicochemical profile supports its use as a peripherally restricted chemical probe in rodent models of inflammatory bowel disease, arthritis, or metabolic disorders, where CNS exposure is undesirable. The lower molecular weight (260.31 g/mol) may also facilitate oral formulation development.

Chemical Biology Tool for Orthogonal TAK1 Inhibition in Combination Screens

The distinct physicochemical and potency profile of this compound enables orthogonal combination studies. For example, pairing 4-[2-(methylsulfanyl)phenoxy]benzoic acid (IC50 = 37 nM) with a structurally unrelated TAK1 inhibitor such as Takinib (IC50 = 9.5 nM) can help differentiate on-target TAK1 effects from off-target liabilities. The compound's higher tPSA and lower molecular weight further ensure that observed cellular phenotypes are not driven by identical permeability or distribution characteristics [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Methylsulfanyl)phenoxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.